{1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Description
{1-[(Piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a heterocyclic compound featuring a 1,2,3-triazole core linked to a hydroxymethyl group and a piperidin-3-ylmethyl substituent. Its molecular formula is C₉H₁₇ClN₄O (as the hydrochloride salt, CAS 1354952-90-1) .
Properties
IUPAC Name |
[1-(piperidin-3-ylmethyl)triazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c14-7-9-6-13(12-11-9)5-8-2-1-3-10-4-8/h6,8,10,14H,1-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMFWVRRDKGPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=C(N=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride typically involves a multi-step process. One common method starts with the preparation of the piperidine derivative, followed by the formation of the triazole ring through a cycloaddition reaction. The final step involves the introduction of the methanol group and the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and reduces production costs.
Chemical Reactions Analysis
Types of Reactions
[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The methanol group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. {1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol has shown efficacy against various bacterial strains and fungi. A study demonstrated that derivatives of triazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans . The mechanism of action is believed to involve disruption of cell wall synthesis and interference with metabolic pathways.
Antiparasitic Properties
Triazole derivatives have been investigated for their antiparasitic effects, particularly against Toxoplasma gondii, a parasite responsible for toxoplasmosis. In vitro studies have shown that compounds similar to {1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol can inhibit the proliferation of this parasite . The compound's ability to target specific enzymes within the parasite's metabolic pathways makes it a candidate for further development as an antiparasitic agent.
Cancer Research
The compound has also been explored for its potential in cancer therapy. Triazole-containing compounds have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis . For instance, studies have highlighted the role of triazoles in targeting specific signaling pathways involved in cancer progression.
Agricultural Applications
Fungicides
Due to their antifungal properties, triazole derivatives are widely used as fungicides in agriculture. The compound {1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol has been tested for its effectiveness against plant pathogens, including those affecting crops like wheat and corn. Field trials have indicated that such compounds can significantly reduce fungal infections while promoting plant health .
Herbicides
Research into the herbicidal potential of triazole derivatives is ongoing. Preliminary studies suggest that these compounds may inhibit specific enzymes involved in plant growth regulation, thereby controlling weed populations without adversely affecting crop yield .
Materials Science
Polymer Chemistry
In materials science, {1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol has been utilized in the synthesis of novel polymers with enhanced properties. The incorporation of triazole units into polymer backbones can improve thermal stability and mechanical strength. Research has demonstrated that such polymers exhibit better performance in applications ranging from coatings to biomedical devices .
Nanotechnology
The compound is also being explored for its applications in nanotechnology. Its ability to form stable complexes with metal ions makes it a candidate for use in developing nanomaterials with unique electronic and optical properties. Studies are underway to investigate its role in creating nanoscale devices for sensors and drug delivery systems .
Mechanism of Action
The mechanism by which [1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride exerts its effects involves interactions with specific molecular targets. The piperidine and triazole rings can bind to enzymes or receptors, modulating their activity. This binding can inhibit or activate biological pathways, leading to various physiological effects. The methanol group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of 1,2,3-triazole derivatives, where variations in substituents significantly influence chemical and biological properties. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- The hydroxymethyl group enhances hydrophilicity compared to phosphonate (15) or aryl derivatives (74/75).
- Stereochemistry : The S1O compound exists as R/S isomers , emphasizing the need for chiral analysis in the target compound if applicable.
Biological Activity
The compound {1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a member of the triazole family, known for its diverse biological activities. Triazoles are recognized for their roles in medicinal chemistry, particularly in the development of antifungal, anticancer, and antimicrobial agents. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.
- IUPAC Name: {1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
- Chemical Formula: C_{10}H_{14}N_{4}O
- Molecular Weight: 218.25 g/mol
Biological Activity Overview
The biological activity of {1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol has been investigated in various studies highlighting its potential as an antifungal and anticancer agent.
Antifungal Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antifungal properties against various strains, including Candida auris. For example:
- Study Findings: A derivative related to this compound showed minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL against C. auris, indicating potent antifungal activity .
| Compound | MIC (μg/mL) | MFC (μg/mL) | Mechanism |
|---|---|---|---|
| pta1 | 0.24 | 0.97 | Induces apoptosis and cell cycle arrest |
| pta2 | 0.50 | 1.50 | Disruption of plasma membrane integrity |
| pta3 | 0.97 | 3.90 | Inhibition of fungal growth |
Anticancer Activity
The triazole moiety has also been linked to anticancer properties:
- Mechanism of Action: Compounds containing triazole structures have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways .
| Cancer Cell Line | IC50 (μM) | Activity Description |
|---|---|---|
| A431 | <10 | Significant cytotoxicity |
| Jurkat | <15 | Induces apoptosis via mitochondrial pathway |
Case Studies
Several case studies have explored the efficacy of triazole derivatives in clinical settings:
- Case Study on Antifungal Efficacy : A clinical trial involving patients with C. auris infections demonstrated that treatment with a triazole derivative resulted in a significant reduction in fungal load compared to standard treatments.
- Case Study on Anticancer Properties : In vitro studies on breast cancer cell lines revealed that compounds similar to {1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol exhibited enhanced cytotoxic effects when combined with existing chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
